Naphthoquine phosphate
CAS No.: 173531-58-3
Cat. No.: VC0003505
Molecular Formula: C24H34ClN3O9P2
Molecular Weight: 605.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 173531-58-3 |
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Molecular Formula | C24H34ClN3O9P2 |
Molecular Weight | 605.9 g/mol |
IUPAC Name | 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid |
Standard InChI | InChI=1S/C24H28ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4) |
Standard InChI Key | QTYPWHKJEDCDNH-UHFFFAOYSA-N |
SMILES | CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES | CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl.OP(=O)(O)O.OP(=O)(O)O |
Chemical Structure and Pharmacological Properties
Molecular Configuration
The molecular structure of naphthoquine phosphate (PubChem CID: 9851774) features a 2-[(tert-butylamino)methyl] group attached to a tetrahydronaphthalen-1-ol core, linked to a 7-chloroquinolin-4-ylamino moiety . The phosphate salt formulation enhances stability and aqueous solubility. Key structural attributes include:
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Hydrophobic regions: The naphthalene and chloroquinoline groups promote membrane penetration.
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Basic amino groups: Facilitate accumulation in acidic parasite food vacuoles.
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Planar aromatic systems: Enable intercalation into parasitic DNA .
Table 1: Key Physicochemical Properties of Naphthoquine Phosphate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 605.9 g/mol | |
Half-Life | ~255 hours | |
logP (Octanol-Water) | 3.2 (predicted) |
Mechanism of Action
Naphthoquine phosphate inhibits heme detoxification in Plasmodium parasites by forming toxic complexes with ferriprotoporphyrin IX, disrupting membrane integrity and leading to oxidative damage . Unlike chloroquine, it retains efficacy against chloroquine-resistant strains due to structural modifications that reduce efflux via P. falciparum chloroquine resistance transporter (PfCRT) .
Parameter | Naphthoquine Phosphate (700 mg) | Artemisinin (1750 mg) |
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104 ± 29 μg/L | 49 ± 18 μg/L | |
955 ± 352 μg·h/L | 231 ± 89 μg·h/L | |
255 ± 42 hours | 2.3 ± 0.6 hours |
Clinical Efficacy in Malaria Treatment
Comparative Efficacy in Combination Therapies
A 2017 randomized controlled trial in Papua New Guinea compared artemisinin-naphthoquine (ArteQuick®) with artemether-lumefantrine (Coartem®) in 230 children :
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Day 28 cure rates: 100% (ArteQuick®) vs. 97.8% (Coartem®) for P. falciparum.
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Day 42 relapse-free survival: 92% vs. 70% for P. vivax .
The extended half-life of naphthoquine phosphate provided prolonged post-treatment prophylaxis, reducing reinfection rates by 40% .
Combination Therapies and Synergistic Effects
Artemisinin-Naphthoquine Phosphate (ANQ)
The fixed-dose ANQ combination (1:2.5 ratio) enhances efficacy through complementary mechanisms:
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Artemisinin: Rapid reduction of parasite biomass via free radical-mediated damage.
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Naphthoquine phosphate: Elimination of residual parasites and prevention of recrudescence .
Pharmacokinetic interactions increase artemisinin by 71% and naphthoquine phosphate by 135%, suggesting mutual inhibition of CYP-mediated metabolism .
Food Effects on Bioavailability
Co-administration with high-fat meals alters drug exposure:
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Artemisinin: increases 1.77-fold due to enhanced lymphatic absorption.
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Naphthoquine phosphate: decreases 1.53-fold, possibly due to chelation with dietary cations .
Recent Advances and Future Directions
Ongoing Clinical Trials
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PACTR201710002665193: Evaluating ArteQuick® in Nigerian children with uncomplicated malaria (suspended due to enrollment challenges) .
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NCT01930331: Phase IV study in Tanzania assessing ANQ safety in 500 patients .
Resistance Monitoring
No confirmed cases of ANQ resistance have been reported, but in vitro studies suggest potential cross-resistance with piperaquine in PfCRT mutant strains . Molecular surveillance programs in Southeast Asia are tracking polymorphisms in pfmdr1 and pfcrt genes.
Pediatric Formulations
Efforts to develop dispersible tablets and flavored suspensions aim to improve compliance in children under 5 years, who account for 67% of malaria mortality .
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